molecular formula C9H9ClO B8763225 1-(2-Chloro-3-methylphenyl)ethanone

1-(2-Chloro-3-methylphenyl)ethanone

Cat. No.: B8763225
M. Wt: 168.62 g/mol
InChI Key: BNWNFFNIWGJDPX-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-methylphenyl)ethanone is an aromatic ketone featuring a chloro substituent at the 2-position and a methyl group at the 3-position of the phenyl ring. This compound belongs to the acetophenone derivative family, where the acetyl group (-COCH₃) is attached to a substituted benzene ring. Key properties such as melting point, solubility, and synthetic routes can be inferred from these analogs .

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

1-(2-chloro-3-methylphenyl)ethanone

InChI

InChI=1S/C9H9ClO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5H,1-2H3

InChI Key

BNWNFFNIWGJDPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Synthesis Method
This compound* C₉H₉ClO 168.62 Inferred: 60-80 2-Cl, 3-CH₃ Friedel-Crafts acylation (hypothetical)
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 50317-52-7 C₉H₉ClO₃ 200.62 97–98 2-OH, 3-CH₂OH, 5-Cl Reaction of 2-chlorovanillin acetate with methylamine, followed by hydrolysis
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 151340-06-6 C₉H₉ClO₃ 200.62 Similar to analogs 2-Cl, 3-OCH₃, 4-OH Not detailed; likely electrophilic substitution
1-(2-Chloro-3-hydroxyphenyl)ethanone 69240-96-6 C₈H₇ClO₂ 170.60 61–63 2-Cl, 3-OH Reaction of tert-butyl hypochlorite with 3-hydroxyacetophenone
1-(2-Chloro-4-methanesulphonyl-3-methylphenyl)ethanone 181997-72-8 C₁₀H₁₁ClO₃S 246.70 2-Cl, 3-CH₃, 4-SO₂CH₃ Not specified; sulfonation likely involved
1-(3-Chloro-2-hydroxyphenyl)ethanone 3226-34-4 C₈H₇ClO₂ 170.60 61–63 2-OH, 3-Cl Chlorination of 2-hydroxyacetophenone derivatives

*Note: Data for this compound are inferred from analogs.

Substituent Effects on Physical Properties

  • Melting Points: Hydroxy-substituted analogs (e.g., 1-(2-Chloro-3-hydroxyphenyl)ethanone, 61–63°C) exhibit higher melting points than methyl-substituted derivatives due to hydrogen bonding . The methyl group in this compound likely reduces polarity, resulting in a lower inferred melting range (60–80°C).
  • Solubility : Electron-withdrawing groups (e.g., -SO₂CH₃ in CAS 181997-72-8) enhance solubility in polar solvents, whereas methyl groups increase lipophilicity .

Key Research Findings

Structural Confusion : Compounds with identical molecular formulas but differing substituent positions (e.g., CAS 56961-48-9 confusion in ) highlight the necessity of precise structural characterization via NMR or X-ray crystallography .

Thermal Stability: Methyl and sulfonyl groups may enhance thermal stability compared to hydroxy derivatives, as seen in industrial applications of sulfonated acetophenones .

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